molecular formula C8H6N2O2 B1282292 Methyl 6-cyanopyridine-3-carboxylate CAS No. 89809-65-4

Methyl 6-cyanopyridine-3-carboxylate

Cat. No. B1282292
CAS RN: 89809-65-4
M. Wt: 162.15 g/mol
InChI Key: FZVAWHJPGGLCPC-UHFFFAOYSA-N
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Patent
US09233969B2

Procedure details

6-Cyanonicotinic acid (500 mg) was dissolved in dichloromethane (25 ml), water-soluble carbodiimide (776 mg), methanol (0.164 ml) and 4-dimethylaminopyridine (49 mg) were added thereto, and the mixture was stirred for 2 hr 10 min. The reaction mixture was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated, and the obtained residue was purified by column chromatography (Yamazen HI-FLASH™ COLUMN size 2 L, elution solvent: hexane/ethyl acetate) to give the title compound. The same reactions were repeated using 6-cyanonicotinic acid (547 mg) to give the title compound (total 951 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
776 mg
Type
reactant
Reaction Step Two
Quantity
0.164 mL
Type
reactant
Reaction Step Two
Quantity
49 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][N:4]=1)#[N:2].O.[CH3:13]O>ClCCl.CN(C)C1C=CN=CC=1>[CH3:13][O:8][C:7](=[O:9])[C:6]1[CH:10]=[CH:11][C:3]([C:1]#[N:2])=[N:4][CH:5]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C1=NC=C(C(=O)O)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
776 mg
Type
reactant
Smiles
O
Name
Quantity
0.164 mL
Type
reactant
Smiles
CO
Name
Quantity
49 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hr 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed successively with saturated aqueous sodium hydrogen carbonate and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by column chromatography (Yamazen HI-FLASH™ COLUMN size 2 L, elution solvent: hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C1=CN=C(C=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.